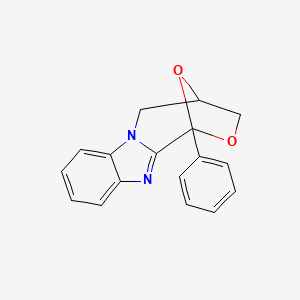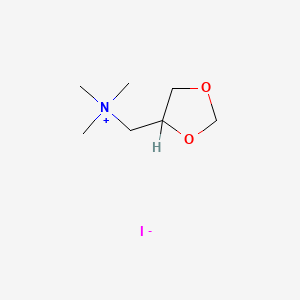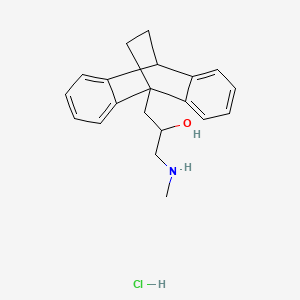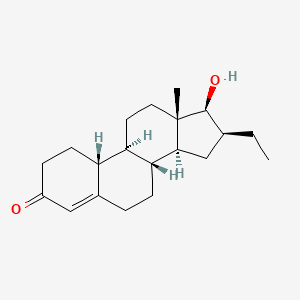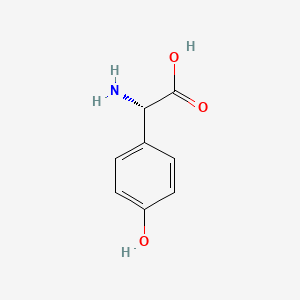![molecular formula C15H16N2O3S2 B1677922 2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC00075159 is a synthetic organic compound known for its role as an opener of the human KCNQ4 (Kv7.4) potassium channel . This compound has a molecular formula of C15H16N2O3S2 and a molecular weight of 336.43 g/mol . It is primarily used in scientific research to study the modulation of potassium channels, which are crucial for various physiological processes.
Preparation Methods
The synthesis of NC00075159 involves several steps, starting with the formation of the core thiazolidinone structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinone Core: This involves the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazolidinone ring.
Substitution: The thiazolidinone is then subjected to various substitution reactions to introduce the desired functional groups.
Chemical Reactions Analysis
NC00075159 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and interaction with biological targets.
Substitution: Various substitution reactions can be performed to modify the functional groups on the thiazolidinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NC00075159 has a wide range of scientific research applications, including:
Chemistry: It is used to study the modulation of potassium channels and their role in various chemical processes.
Biology: The compound is used to investigate the physiological and pathological roles of potassium channels in different biological systems.
Medicine: Research on NC00075159 contributes to the development of new therapeutic agents targeting potassium channels for the treatment of various diseases, including neurological disorders and cardiovascular diseases.
Industry: Although primarily used in research, the insights gained from studies on NC00075159 can inform the development of new industrial processes and products
Mechanism of Action
NC00075159 exerts its effects by opening the human KCNQ4 (Kv7.4) potassium channel. This action increases the flow of potassium ions across the cell membrane, which can modulate the electrical activity of cells. The molecular targets of NC00075159 include the KCNQ4 potassium channel, and the pathways involved are related to the regulation of cellular excitability and signal transduction .
Comparison with Similar Compounds
NC00075159 is unique in its specific action on the KCNQ4 potassium channel. Similar compounds include other potassium channel openers, such as retigabine and flupirtine. NC00075159 is distinguished by its selectivity for the KCNQ4 subtype, which makes it a valuable tool for studying the specific roles of this channel in various physiological and pathological processes .
References
Properties
Molecular Formula |
C15H16N2O3S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S2/c1-9(14(19)20)17-13(18)12(22-15(17)21)8-10-4-6-11(7-5-10)16(2)3/h4-9H,1-3H3,(H,19,20)/b12-8- |
InChI Key |
XGTGMKYGVNHPTC-WQLSENKSSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC00075159; NC-00075159; NC 00075159. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


